molecular formula C24H19Cl2N3O5 B12030833 4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 767339-47-9

4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12030833
CAS No.: 767339-47-9
M. Wt: 500.3 g/mol
InChI Key: XCXPUVPFRNTIKI-MZJWZYIUSA-N
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Description

4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxyaniline, oxoacetyl, carbohydrazonoyl, and dichlorobenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. The process may involve heating and stirring to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for maximum yield and purity, often involving precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

767339-47-9

Molecular Formula

C24H19Cl2N3O5

Molecular Weight

500.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H19Cl2N3O5/c1-2-33-18-10-6-17(7-11-18)28-22(30)23(31)29-27-14-15-3-8-19(9-4-15)34-24(32)20-12-5-16(25)13-21(20)26/h3-14H,2H2,1H3,(H,28,30)(H,29,31)/b27-14+

InChI Key

XCXPUVPFRNTIKI-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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